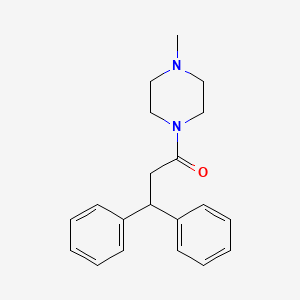![molecular formula C18H25NO B5509024 [3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)
[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex piperidinyl compounds often involves condensation reactions, with the use of solvents like methylene dichloromethane and bases such as triethylamine being common. While not directly related to the specific compound , the synthesis of similar compounds provides insights into potential synthetic pathways. For instance, compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and related derivatives are synthesized through condensation reactions, characterized by spectroscopic techniques, and confirmed by X-ray crystallography (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of related piperidinyl compounds has been extensively studied through X-ray crystallography, revealing the chair conformation of the piperidine ring and the tetrahedral geometry around sulfur atoms when present. These studies provide a foundation for understanding the 3D structure of complex molecules (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of piperidinyl compounds includes reactions with various reagents such as p-toluenesulfonyl chloride and p-chlorobenzene sulfonylchloride, leading to products with specific substituent patterns. The reactivity can also extend to carbocyclization reactions to construct multifunctionalized derivatives, demonstrating the versatility of these compounds in organic synthesis (Zhu et al., 2011).
Scientific Research Applications
Palladium-Catalyzed Allylic Alkylation of Ketones : Allylic alcohols, like the one , are used in palladium-catalyzed allylic alkylations of simple ketones. This process is enhanced by a pyrrolidine co-catalyst and a hydrogen-bonding solvent like methanol, facilitating the formation of the π-allylpalladium complex. This reaction is significant in organic synthesis and pharmaceutical applications (Huo et al., 2014).
Oxidation of Olefins Using Palladium and Copper Catalysis : In a study on the oxidation of organic substrates by molecular oxygen, it was found that certain olefins can be converted into methyl ketones in methanol solutions. This process involves the use of a Pd(OAc)2/Cu(OAc)2 system and is relevant for converting allylic alcohols to corresponding ethers or esters (Speziali et al., 2009).
Solvent-Mediated Allylation of Carbonyl Compounds : Methanol is shown to promote the addition of allylic stannanes to aldehydes, yielding homoallylic alcohols. This reaction highlights the role of solvents like methanol in facilitating such chemical transformations, particularly in synthesizing complex organic molecules (Cokley et al., 1997).
Selective Synthesis of 3-Methoxy-1-Propanol : The addition of methanol to allyl alcohol, similar in structure to the compound , has been studied using metal oxide catalysts. This synthesis is significant for producing specialized chemical compounds used in various industrial applications (Yamakawa et al., 2001).
Ni-Catalyzed Coupling of Alkynes and Methanol : A novel method involving nickel catalysis has been developed for the direct coupling of alkynes and methanol, leading to the formation of allylic alcohols. This method is notable for its high atom-, step-, and redox-economy, and it's relevant for synthesizing complex organic molecules (Chen et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
[1-[(3-ethenylphenyl)methyl]-3-prop-2-enylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-3-9-18(15-20)10-6-11-19(14-18)13-17-8-5-7-16(4-2)12-17/h3-5,7-8,12,20H,1-2,6,9-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGPOYHISNIYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)CC2=CC(=CC=C2)C=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)


![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)

![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)
![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)
![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)
![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)